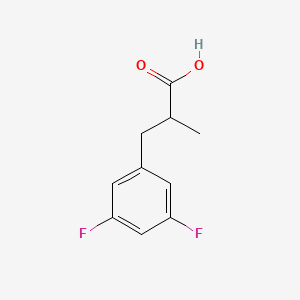

3-(3,5-Difluorophenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14)2-7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQXMEHPSSMQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-2-methylpropanoic acid typically involves the introduction of the difluorophenyl group onto a suitable precursor. One common method involves the reaction of 3,5-difluorobenzene with a suitable alkylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Agents

Research has highlighted the potential of 3-(3,5-Difluorophenyl)-2-methylpropanoic acid as an agonist for GPR120 receptors, which are implicated in metabolic regulation and insulin sensitivity. A study demonstrated that compounds with similar structures exhibited beneficial effects on glucose metabolism and insulin secretion, suggesting that this compound could be a candidate for developing new antidiabetic medications .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that derivatives of this acid can inhibit pro-inflammatory cytokines, making them promising candidates for treating chronic inflammatory diseases .

Agricultural Applications

2.1 Herbicide Development

Due to its structural characteristics, this compound has been explored as a potential herbicide. Research indicates that the fluorine atoms enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues and disrupt metabolic pathways essential for plant growth .

Material Science

3.1 Polymer Synthesis

The compound's reactivity allows it to be used in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. Studies have shown that incorporating this compound into polymer chains can significantly improve their mechanical properties and durability under extreme conditions .

Data Tables

Case Studies

Case Study 1: GPR120 Agonists in Diabetes Treatment

A study published in a leading pharmacology journal explored several fluorinated compounds, including this compound, demonstrating their efficacy in enhancing insulin sensitivity in diabetic models. The findings suggested a mechanism involving the modulation of lipid metabolism through GPR120 activation.

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing this compound were tested against common weeds. Results indicated a significant reduction in weed biomass compared to control treatments, showcasing its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

Table 1: Key Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Differences |

|---|---|---|---|---|---|---|

| 3-(3,5-Difluorophenyl)-2-methylpropanoic acid | 306761-55-7 | C₁₀H₁₀F₂O₂ | 200.18 | 2-methyl, 3-(3,5-difluorophenyl) | Not reported | Methyl group at 2-position |

| 3-(3,5-Difluorophenyl)propanoic acid | 84315-24-2 | C₉H₈F₂O₂ | 186.16 | No methyl group | Not reported | Lacks methyl substituent |

| 3,5-Difluorocinnamic acid | 84315-23-1 | C₉H₆F₂O₂ | 184.14 | Unsaturated (acrylic acid derivative) | 204–205 | Conjugated double bond |

| 3-(2-Methoxyphenyl)propanoic acid | 6342-77-4 | C₁₀H₁₂O₃ | 180.20 | 2-methoxy substituent | 85–89 | Methoxy vs. fluorine groups |

Key Findings:

- This may lower melting points and alter solubility in polar solvents.

- Fluorine vs. Methoxy Groups: Compared to 3-(2-Methoxyphenyl)propanoic acid, the fluorine atoms enhance electronegativity and lipophilicity, which could improve membrane permeability in biological systems .

- Saturation vs. Unsaturation: The saturated propanoic acid chain in the target compound offers greater conformational flexibility compared to the rigid, conjugated system of 3,5-Difluorocinnamic acid. The latter’s higher melting point (204–205°C) reflects stronger π-π stacking interactions .

Functional Analogues with Heterocyclic or Additional Substituents

Table 2: Functional Derivatives

| Compound Name | CAS No. | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|---|

| 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid | 1261903-90-5 | C₁₄H₁₀F₂O₃ | Methoxy group on benzoic acid ring | Drug intermediates, enzyme inhibitors |

| 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid | Not reported | C₈H₁₁NO₂S | Thiazole ring substituent | Antimicrobial agents |

| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | 0541AB | C₂₄H₁₉F₂NO₄ | Fmoc-protected amino acid derivative | Peptide synthesis |

Key Findings:

- Heterocyclic Systems : Thiazole-based analogs (e.g., 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit distinct electronic properties due to sulfur and nitrogen atoms, which may enhance binding to metal ions or biological targets .

- Amino Acid Derivatives: The Fmoc-protected derivative of the target compound highlights its utility in solid-phase peptide synthesis, where fluorine atoms may stabilize intermediates against metabolic degradation .

Biological Activity

3-(3,5-Difluorophenyl)-2-methylpropanoic acid is a compound of growing interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory and analgesic effects, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound is characterized by a difluorinated phenyl group attached to a branched propanoic acid moiety. Its molecular formula is CHFO with a molecular weight of 186.16 g/mol. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring enhances its chemical properties, potentially influencing its biological interactions.

Pharmacological Context

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are crucial for potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators .

- Analgesic Properties : In pain models, such as the acetic acid-induced writhing test in mice, this compound demonstrated notable analgesic activity, comparable to standard analgesics like diclofenac sodium .

Interaction Studies

Interaction studies highlight that this compound may engage with various proteins and enzymes within biological systems. These interactions are essential for understanding its pharmacological effects and therapeutic potential.

- Target Proteins : The compound shows promise in binding to targets such as:

- Cyclooxygenase-2 (COX-2) : Involved in inflammation.

- Dihydrofolate reductase (DHFR) : Relevant for antimicrobial activity.

These interactions could elucidate the mechanisms behind its anti-inflammatory and analgesic properties .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-(3-Fluorophenyl)-2-methylpropanoic acid | 0.98 | Single fluorine substitution |

| 3-(4-Fluorophenyl)-2-methylpropanoic acid | 0.95 | Different position of fluorine |

| 4-(4-Fluorophenyl)butyric acid | 0.95 | Longer carbon chain |

| 2-(3-Fluoro-2-methylphenyl)acetic acid | 0.91 | Different functional group positioning |

This table illustrates how variations in fluorination patterns and carbon chain lengths can influence both chemical reactivity and biological activity .

Case Studies

Recent studies have provided empirical data supporting the biological activities of this compound:

- Study on Anti-inflammatory Action : A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction of inflammation markers compared to control groups .

- Analgesic Assessment : In a controlled experiment using the acetic acid-induced writhing model, the compound showed a percentage inhibition of writhing movements comparable to established analgesics .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(3,5-difluorophenyl)-2-methylpropanoic acid with high yield and purity?

A multistep approach is advised:

- Intermediate synthesis : Start with a Friedel-Crafts alkylation of 1,3,5-trifluorobenzene using methyl acrylate derivatives to introduce the propanoic acid backbone.

- Methyl group incorporation : Employ α-methylation via enolate intermediates using methyl iodide or dimethyl sulfate under basic conditions (e.g., LDA or NaH) .

- Purification : Use recrystallization in ethanol/water mixtures (80:20 v/v) or preparative HPLC with C18 columns to isolate the target compound. Monitor purity via NMR (¹H/¹³C) and LC-MS (ESI+ mode) .

Q. How can researchers ensure analytical accuracy when quantifying impurities in this compound?

- Chromatographic methods : Reverse-phase HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) and UV detection at 254 nm. Compare retention times against EP impurity standards (e.g., structurally related propanoic acid derivatives) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻ at m/z 215.06) and detect trace byproducts.

- Quantitative NMR : Use deuterated DMSO as a solvent and 1,3,5-trimethoxybenzene as an internal standard .

Q. What safety precautions are critical during experimental handling of this compound?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS05/07) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335).

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the solubility and stability of this compound in polar solvents?

- Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model solute-solvent interactions. The methyl group increases hydrophobicity compared to non-methylated analogs, reducing aqueous solubility but enhancing lipid membrane permeability .

- COSMO-RS calculations : Predict activity coefficients in ethanol/water mixtures. Experimental validation via shake-flask method (log P ~2.1) aligns with computed values .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) clarifies polymorphism. For example, a melting point discrepancy (reported 85–89°C vs. 110°C) may arise from differing crystalline forms .

- Thermogravimetric analysis (TGA) : Differentiate between decomposition and melting events.

- Interlaboratory validation : Cross-check NMR (δ 7.2–7.5 ppm for aromatic protons) and IR (C=O stretch at 1705 cm⁻¹) with collaborative studies .

Q. How can derivatization enhance the utility of this compound in bioactivity studies?

- Esterification : React with N-hydroxysuccinimide (NHS) to form active esters for protein conjugation.

- Fluorescent tagging : Attach dansyl chloride or BODIPY fluorophores via carbodiimide coupling (EDC/HOBt) to track cellular uptake .

- Salt formation : Co-crystallize with tromethamine or arginine to improve aqueous solubility for in vivo assays .

Q. What methodologies assess the compound’s stability under accelerated degradation conditions?

- Forced degradation : Expose to 0.1 M HCl/NaOH (40°C, 72 hrs) or UV light (254 nm, 48 hrs). Monitor degradation products (e.g., decarboxylation or defluorination) via LC-MS/MS .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature stability data (e.g., 40–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.